molecular formula C22H32N2O4S B11446924 ethyl 3-({N-[(4-methylcyclohexyl)carbonyl]methionyl}amino)benzoate

ethyl 3-({N-[(4-methylcyclohexyl)carbonyl]methionyl}amino)benzoate

Cat. No.: B11446924
M. Wt: 420.6 g/mol
InChI Key: PLZRTZNFIXUZAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-({N-[(4-methylcyclohexyl)carbonyl]methionyl}amino)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a benzoate moiety, which is further substituted with a methionyl group linked to a 4-methylcyclohexyl carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-({N-[(4-methylcyclohexyl)carbonyl]methionyl}amino)benzoate can be achieved through a multi-step process involving the following key steps:

    Formation of the Benzoate Ester: The initial step involves the esterification of 3-amino benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid to form ethyl 3-aminobenzoate.

    Acylation of the Amino Group: The amino group of ethyl 3-aminobenzoate is then acylated with 4-methylcyclohexylcarbonyl chloride in the presence of a base such as triethylamine to form ethyl 3-({N-[(4-methylcyclohexyl)carbonyl]amino}benzoate.

Industrial Production Methods

Industrial production of this compound typically involves the optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-({N-[(4-methylcyclohexyl)carbonyl]methionyl}amino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-({N-[(4-methylcyclohexyl)carbonyl]methionyl}amino)benzoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-({N-[(4-methylcyclohexyl)carbonyl]methionyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity or modulating its function. The pathways involved may include signal transduction cascades, leading to various cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Ethyl benzoate: A simpler ester with a similar benzoate structure but lacking the methionyl and 4-methylcyclohexylcarbonyl groups.

    Ethyl 3-aminobenzoate: Similar structure but without the acylation and methionylation modifications.

    Ethyl 3-({N-[(cyclohexyl)carbonyl]methionyl}amino)benzoate: Similar structure but with a cyclohexyl group instead of a 4-methylcyclohexyl group.

Uniqueness

Ethyl 3-({N-[(4-methylcyclohexyl)carbonyl]methionyl}amino)benzoate is unique due to the presence of both the methionyl and 4-methylcyclohexylcarbonyl groups, which confer specific chemical and biological properties that are not observed in simpler analogs. These modifications may enhance its binding affinity to molecular targets and improve its stability and solubility.

Properties

Molecular Formula

C22H32N2O4S

Molecular Weight

420.6 g/mol

IUPAC Name

ethyl 3-[[2-[(4-methylcyclohexanecarbonyl)amino]-4-methylsulfanylbutanoyl]amino]benzoate

InChI

InChI=1S/C22H32N2O4S/c1-4-28-22(27)17-6-5-7-18(14-17)23-21(26)19(12-13-29-3)24-20(25)16-10-8-15(2)9-11-16/h5-7,14-16,19H,4,8-13H2,1-3H3,(H,23,26)(H,24,25)

InChI Key

PLZRTZNFIXUZAM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C(CCSC)NC(=O)C2CCC(CC2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.